N-(cyclopropylmethyl)-1-[2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbonyl]piperidine-3-carboxamide
Description
N-(cyclopropylmethyl)-1-[2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbonyl]piperidine-3-carboxamide is a complex organic compound featuring a piperidine ring, an oxazole ring, and cyclopropylmethyl groups
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-[2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbonyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-12-17(25-16(21-12)9-13-4-5-13)19(24)22-8-2-3-15(11-22)18(23)20-10-14-6-7-14/h13-15H,2-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIRPKUFDIUCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CC2CC2)C(=O)N3CCCC(C3)C(=O)NCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the cyclopropylmethylation of intermediates using cyclopropylmethyl carbenium ions, which can be trapped intramolecularly by nucleophiles . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(cyclopropylmethyl)-1-[2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbonyl]piperidine-3-carboxamide has several scientific research applications:
Biology: The compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific pathways or molecular targets.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-[2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbonyl]piperidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropylmethyl groups may play a role in stabilizing the compound’s interaction with these targets, while the piperidine and oxazole rings contribute to its overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other piperidine and oxazole derivatives with cyclopropylmethyl groups. For example:
N-(Cyclopropylmethyl)piperidine-2-carboxamide: Shares the piperidine and cyclopropylmethyl features but lacks the oxazole ring.
N-(Cyclopropylmethyl)-2-methoxyaniline: Contains a cyclopropylmethyl group but differs in the aromatic ring structure.
The uniqueness of N-(cyclopropylmethyl)-1-[2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbonyl]piperidine-3-carboxamide lies in its combination of structural elements, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
